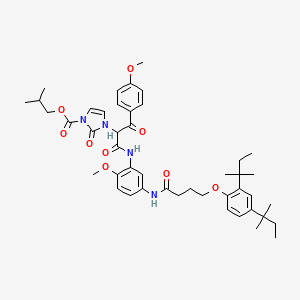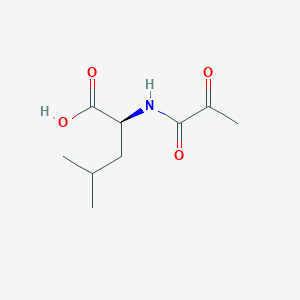
Zinc sulfide (ZnS), copper chloride-doped
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc sulfide, copper chloride-doped, is a compound that combines zinc sulfide with copper chloride. Zinc sulfide is a well-known semiconductor with a wide band gap, making it suitable for various optoelectronic applications. Doping zinc sulfide with copper chloride introduces unique properties, such as enhanced luminescence and altered electrical characteristics, which are valuable in scientific research and industrial applications .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: One common method involves mixing zinc sulfide powder with copper chloride and heating the mixture at high temperatures.
Ultrasonic Spray Method: Another method involves depositing zinc sulfide and copper chloride onto a substrate using ultrasonic spray.
Industrial Production Methods:
Thermal Doping: In industrial settings, thermal doping is often used. This involves heating zinc sulfide in the presence of copper chloride in a controlled environment.
Types of Reactions:
Substitution Reaction: Copper ions replace zinc ions in the zinc sulfide lattice, forming copper-doped zinc sulfide.
Oxidation and Reduction: The compound can undergo redox reactions, where copper ions can change their oxidation state, affecting the electrical properties of the material.
Common Reagents and Conditions:
Reagents: Zinc sulfide, copper chloride, and sometimes indium as a co-dopant.
Conditions: High temperatures, controlled atmosphere, and specific order of reagent addition.
Major Products:
Copper-Doped Zinc Sulfide: The primary product with enhanced luminescence and electrical properties.
Copper Sulfide and Zinc Chloride: By-products formed during the reaction.
Optoelectronics:
Light-Emitting Diodes (LEDs): Copper-doped zinc sulfide is used in LEDs due to its tunable luminescence properties.
Solar Cells: The compound is used as an absorber layer in thin-film solar cells, enhancing light absorption and charge separation.
Sensors:
Catalysis:
Photocatalysis: The compound is used in photocatalytic applications for hydrogen generation under solar light.
Biomedical Applications:
Mechanism of Action
The mechanism by which copper-doped zinc sulfide exerts its effects involves the introduction of copper ions into the zinc sulfide lattice. This doping alters the electronic structure, creating new energy levels within the band gap. These new levels enhance the material’s luminescence and electrical properties. The presence of copper ions also facilitates redox reactions, which can be harnessed in various applications .
Comparison with Similar Compounds
Manganese-Doped Zinc Sulfide: Similar to copper-doped zinc sulfide, manganese-doped zinc sulfide exhibits enhanced luminescence but with different emission spectra.
Silver-Doped Zinc Sulfide: This compound also shows improved luminescence and electrical properties but has different applications due to the unique properties of silver.
Uniqueness:
Properties
CAS No. |
68611-70-1 |
|---|---|
Molecular Weight |
0 |
Synonyms |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




